1,4-Bis(chloromethoxy)butane

Polymer Chemistry Anion Exchange Membranes Chloromethylation

1,4-Bis(chloromethoxy)butane (BCMB), CAS 13483-19-7, is a bifunctional chloroalkyl ether with molecular formula C₆H₁₂Cl₂O₂ and molecular weight 187.06 g/mol. It is a colorless liquid primarily employed as a chloromethylation reagent in organic and polymer synthesis.

Molecular Formula C6H12Cl2O2
Molecular Weight 187.06 g/mol
CAS No. 13483-19-7
Cat. No. B169855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(chloromethoxy)butane
CAS13483-19-7
Molecular FormulaC6H12Cl2O2
Molecular Weight187.06 g/mol
Structural Identifiers
SMILESC(CCOCCl)COCCl
InChIInChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2
InChIKeyRRSXICBKOPODSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(chloromethoxy)butane CAS 13483-19-7: A Non-Carcinogenic Chloromethylation Reagent for Polymer and Resin Synthesis


1,4-Bis(chloromethoxy)butane (BCMB), CAS 13483-19-7, is a bifunctional chloroalkyl ether with molecular formula C₆H₁₂Cl₂O₂ and molecular weight 187.06 g/mol . It is a colorless liquid primarily employed as a chloromethylation reagent in organic and polymer synthesis [1]. Its defining feature is the presence of two reactive chloromethoxy groups at terminal positions of a butane backbone, enabling efficient introduction of chloromethyl (-CH₂Cl) functionalities onto aromatic substrates [2]. This compound is widely recognized as a less hazardous alternative to traditional carcinogenic chloromethylating agents such as bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME) [3].

Why 1,4-Bis(chloromethoxy)butane Cannot Be Directly Substituted by Other Chloromethylating Agents


Chloromethylation reagents exhibit profound differences in reactivity, selectivity, and safety profiles, rendering them non-interchangeable in critical applications. Traditional agents like bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME) are potent carcinogens [1], while alternatives such as chloromethyl octyl ether (CMOE) display significantly lower reactivity [2]. Furthermore, reagent choice directly impacts polymer crosslinking control and final material properties [3]. The specific electrophilic character of BCMB, combined with its non-carcinogenic classification in multiple studies [4], makes generic substitution a high-risk proposition for both process safety and product performance.

Quantitative Comparative Evidence for 1,4-Bis(chloromethoxy)butane vs. Alternative Chloromethylation Reagents


Reactivity Comparison: BCMB vs. Chloromethyl Octyl Ether (CMOE) in Polymer Chloromethylation

BCMB demonstrates significantly higher reactivity than chloromethyl octyl ether (CMOE) under identical conditions, enabling more efficient chloromethylation of aromatic polymers. This higher reactivity translates to reduced reagent consumption and shorter reaction times [1].

Polymer Chemistry Anion Exchange Membranes Chloromethylation

Carcinogenicity Profile: BCMB vs. Bis(chloromethyl)ether (BCME) and Chloromethyl Methyl Ether (CMME)

BCMB is explicitly described as a non-carcinogenic or un-carcinogenic chloromethylation reagent in multiple peer-reviewed studies, whereas bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME) are established potent carcinogens [1][2]. This safety differential is a primary driver for industrial adoption [3].

Toxicology Occupational Safety Reagent Selection

Chloromethylation Efficiency: BCMB Achieves High Chlorine Content in Polystyrene Microspheres

BCMB enables the preparation of chloromethylated crosslinked polystyrene microspheres with chlorine content reaching approximately 17% under mild room-temperature conditions, confirming its high efficacy as a chloromethylation agent [1].

Polymer Modification Ion Exchange Resins Crosslinked Polymers

Reaction Efficiency: BCMB vs. 1-Chloro-4-chloromethoxybutane in Toluene Chloromethylation

In the chloromethylation of toluene catalyzed by SnCl₂, BCMB provides an overall yield of 53% with an isomer distribution of 43% ortho, 5% meta, and 52% para [1]. This regioselectivity profile is characteristic of a strongly electrophilic reagent.

Organic Synthesis Electrophilic Substitution Process Chemistry

Polymer Crosslinking Control: BCMB Enables Linear Chloromethylated Polystyrene Without Undesired Crosslinking

BCMB allows preparation of linear poly(p-chloromethyl styrene) with up to 80% chloromethylation degree while maintaining complete linearity, avoiding undesired Friedel-Crafts crosslinking that can occur with alternative reagents [1].

Polymer Architecture Functional Polymers Process Control

Optimal Use Cases for 1,4-Bis(chloromethoxy)butane Based on Quantitative Evidence


Synthesis of Anion Exchange Membranes (AEMs) for Fuel Cells

BCMB is the preferred chloromethylation agent for preparing anion exchange membranes due to its high reactivity (superior to CMOE) and non-carcinogenic nature [1]. It enables efficient functionalization of engineering polymers like PPESK and polysulfone, achieving high ion exchange capacities essential for fuel cell performance [1][2].

Production of Chloromethylated Polystyrene Resins

For manufacturing chloromethylated polystyrene microspheres (precursors to ion-exchange resins and solid-phase synthesis supports), BCMB delivers chlorine content up to 17% under ambient conditions [3]. Its controlled reactivity also enables linear chloromethylated polystyrene with 80% functionalization without unwanted crosslinking, a key advantage over traditional reagents [4].

Safe Chloromethylation in Academic and Pilot-Scale Laboratories

Where carcinogenic reagents (BCME, CMME) are prohibited or require extensive safety infrastructure, BCMB provides a directly substitutable, non-carcinogenic alternative [5][6]. This makes it the reagent of choice for research groups and pilot facilities prioritizing occupational safety without sacrificing synthetic utility.

Functionalization of Engineering Thermoplastics

BCMB effectively chloromethylates high-performance polymers such as phenolphthalein polyetherketone (PEK-C) and polysulfone (PSF) to introduce reactive handles for further modification [7][8]. The resulting chloromethylated polymers serve as versatile intermediates for grafting, crosslinking, or quaternization in advanced material development.

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